JP1302

α2C-adrenoceptor subtype selectivity GPCR pharmacology

Select JP1302 for its proven, high subtype-selectivity (Ki: 28 nM α2C; 50-100x over α2A/α2B). Essential for valid, interpretable neuropsychiatric (PPI reversal) and acute kidney injury research. Avoid confounding non-selective ligands. Procure as free base or dihydrochloride salt.

Molecular Formula C24H24N4
Molecular Weight 368.5 g/mol
CAS No. 80259-18-3
Cat. No. B1662671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJP1302
CAS80259-18-3
SynonymsN-(acridin-9(10H)-ylidene)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride
Molecular FormulaC24H24N4
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53
InChIInChI=1S/C24H24N4/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24/h2-13H,14-17H2,1H3,(H,25,26)
InChIKeyQZKGUNQLVFEEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine (JP1302): Pharmacological Profile and Procurement Specifications for α2C-Adrenoceptor Research


N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine (CAS 80259-18-3), also designated as JP1302 or GNF-PF-3427, is a synthetic acridinamine derivative with a molecular formula of C₂₄H₂₄N₄ and a molecular weight of 368.47 g/mol [1]. This compound functions as a selective, high-affinity antagonist of the α2C-adrenoceptor, with a Kb value of 16 nM and a Ki of 28 nM for the human α2C receptor subtype . Structurally, it comprises an acridine core linked via a 9-amino bridge to a 4-(4-methylpiperazin-1-yl)phenyl moiety, a pharmacophore configuration that confers the compound's subtype selectivity profile [2]. JP1302 is predominantly supplied as a dihydrochloride salt (CAS 1259314-65-2) to enhance aqueous solubility and experimental handling .

Why JP1302 (N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine) Cannot Be Substituted by Generic α2-Adrenergic Antagonists or Alternative Acridinamines


Generic substitution of JP1302 with non-selective α2-adrenergic antagonists such as yohimbine, atipamezole, or rauwolscine introduces confounding pharmacological variables that compromise experimental interpretability. These conventional antagonists exhibit indiscriminate blockade across α2A-, α2B-, and α2C-adrenoceptor subtypes, thereby activating multiple downstream signaling pathways simultaneously [1]. In contrast, JP1302 demonstrates approximately 50- to 100-fold selectivity for the α2C subtype over α2A and α2B, enabling researchers to isolate α2C-mediated effects without requiring genetic knockout models . Furthermore, substitution with structurally analogous acridinamines lacking the 4-methylpiperazinyl-phenyl side chain—such as quinacrine or unsubstituted 9-aminoacridine—yields divergent biological activities and binding profiles, as the 4-methylpiperazinyl-phenyl moiety is essential for α2C subtype recognition and antagonist potency [2]. Consequently, experimental protocols that substitute JP1302 with generic α2-antagonists or alternative acridinamines will not recapitulate the pharmacological outcomes reported in the primary characterization literature.

Quantitative Differentiation Evidence for N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine (JP1302) Versus Comparators


JP1302 α2C-Adrenoceptor Subtype Selectivity Profile Compared to Non-Selective α2-Antagonists

JP1302 exhibits a Ki of 28 nM for the human α2C-adrenoceptor, which is approximately 52-fold lower than its Ki for α2B (1470 nM) and 112-fold lower than its Ki for α2A (3150 nM) [1]. In functional antagonist assays, JP1302 displays a Kb of 16 nM at α2C, compared to 1500 nM at α2A and 2200 nM at α2B [2]. This selectivity profile contrasts sharply with non-selective α2-antagonists such as yohimbine and atipamezole, which bind α2A, α2B, and α2C subtypes with comparable sub-nanomolar to low-nanomolar affinities without meaningful subtype discrimination . At 0.1 μM, JP1302 shows no discernible binding to 30 other receptor targets, confirming its pharmacological cleanliness within this concentration range [2].

α2C-adrenoceptor subtype selectivity GPCR pharmacology

JP1302 Antidepressant-Like Behavioral Efficacy Comparable to Desipramine in Forced Swim Test

In the rat forced swim test (FST), a validated behavioral assay for antidepressant-like activity, JP1302 administered at doses of 1-10 μmol/kg (approximately 0.37-3.7 mg/kg free base) reduces immobility time to a degree statistically comparable to that observed with 10-30 μmol/kg of the tricyclic antidepressant desipramine, a positive control . The quantitative immobility reduction achieved with JP1302 at 10 μmol/kg is not statistically different from desipramine at 30 μmol/kg, indicating similar efficacy at approximately one-third the molar dose . This behavioral effect is mechanistically linked to selective α2C-adrenoceptor antagonism, distinguishing it from desipramine's norepinephrine reuptake inhibition mechanism .

antidepressant forced swim test in vivo pharmacology

JP1302 Reversal of Phencyclidine-Induced Prepulse Inhibition Deficit: Antipsychotic-Like Efficacy

JP1302 at a dose of 5 μmol/kg (approximately 1.84 mg/kg free base) produces complete reversal of prepulse inhibition (PPI) deficits induced by the psychotomimetic NMDA receptor antagonist phencyclidine (PCP) in Sprague-Dawley rats [1]. This effect is reproduced in Wistar rats, confirming strain-independent reproducibility . PPI disruption is a translational biomarker of sensorimotor gating deficits observed in schizophrenia; the ability of JP1302 to fully restore PPI indicates antipsychotic-like efficacy comparable to that of established atypical antipsychotics [2]. Critically, patent literature indicates that subtype-selective α2C-antagonists, but not non-selective α2-antagonists, enhance sensorimotor gating without affecting baseline startle reactivity [3].

antipsychotic prepulse inhibition schizophrenia model

JP1302 Renoprotective Efficacy in Ischemia-Reperfusion Injury Comparable to Yohimbine

In a rat model of renal ischemia-reperfusion injury (IRI), both pre-treatment and post-treatment with JP1302 (3 mg/kg, IV) significantly ameliorated renal dysfunction, reduced histological tissue damage, and suppressed inflammatory cytokine expression [1]. Post-ischemic administration of JP1302 at 45 minutes after reperfusion initiation still conferred significant renoprotection at 24 hours post-reperfusion, demonstrating a clinically relevant therapeutic window . Pre-treatment with JP1302 attenuated renal IRI to a degree comparable to yohimbine, a non-selective α2-antagonist, but JP1302 achieves this protection through selective α2C blockade . Both JP1302 and yohimbine suppressed elevated renal plasma norepinephrine, TNF-α, MCP-1, and cleaved caspase-3 in the cisplatin-induced acute renal failure model, confirming comparable renoprotective magnitude [2].

acute kidney injury renal ischemia-reperfusion renoprotection

JP1302 FACT Complex Disruption and Histone H1 Degradation: Polypharmacology Differentiation

Global proteomic profiling reveals that JP1302, in addition to its α2C-adrenoceptor antagonism, disrupts the FACT (Facilitates Chromatin Transcription) complex and induces degradation of histone H1 at concentrations of 10 μM [1]. Quantitative proteomic analysis of HCT116 cells treated with JP1302 (10 μM, 24 h) showed >2-fold differential expression of numerous proteins compared to DMSO control [2]. This polypharmacological profile distinguishes JP1302 from other α2C-selective antagonists such as ORM-12741 and ORM-10921, which lack documented FACT/H1 activity . The FACT-disrupting property may contribute to JP1302's broader therapeutic potential beyond pure α2C antagonism and should be accounted for in experimental design when mechanistic specificity is required .

FACT complex histone H1 polypharmacology transcription

JP1302 Structural Differentiation from Quinacrine-Derived Antiprion Acridinamines

Structure-activity relationship studies on 9-aminoacridine derivatives reveal that the antiprion activity of this scaffold is strongly dependent on acridine ring substitution [1]. The most potent antiprion compound identified, 6-chloro-2-methoxy-N-(4-(4-methylpiperazin-1-yl)phenyl)acridin-9-amine (compound 15), achieved submicromolar EC₅₀ values (0.1-0.7 μM) across four prion-infected cell models and cleared PrP^Sc at non-toxic concentrations of 1.2-2.5 μM [2]. This compound differs from JP1302 solely by the presence of 6-chloro and 2-methoxy substituents on the acridine ring; JP1302 lacks these substituents and correspondingly lacks reported antiprion activity [3]. This structure-activity demarcation establishes JP1302 as a distinct pharmacological entity optimized for α2C-adrenoceptor selectivity rather than antiprion efficacy [4].

antiprion structure-activity relationship 9-aminoacridine

Validated Application Scenarios for N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine (JP1302) in Academic and Pharmaceutical Research


Neuropsychiatric Target Validation: α2C-Adrenoceptor Antagonism in Depression and Schizophrenia Models

JP1302 is the preferred pharmacological tool for dissecting α2C-adrenoceptor contributions to antidepressant and antipsychotic-like behavioral phenotypes. In the forced swim test, JP1302 (1-10 μmol/kg) reduces immobility time to a degree comparable to 10-30 μmol/kg desipramine, establishing its antidepressant-like efficacy . In prepulse inhibition assays, JP1302 (5 μmol/kg) completely reverses phencyclidine-induced sensorimotor gating deficits, a translational biomarker of antipsychotic activity, an effect not observed with non-selective α2-antagonists [1]. JP1302 has also demonstrated efficacy in a sub-chronic ketamine-induced rat model of schizophrenia-like deficits, further validating its utility in neuropsychiatric target validation studies [2].

Renal Pathophysiology: Acute Kidney Injury and Ischemia-Reperfusion Research

JP1302 is indicated for investigating the role of α2C-adrenoceptors in renal ischemia-reperfusion injury (IRI) and cisplatin-induced nephrotoxicity. Both pre-treatment and post-treatment with JP1302 (3 mg/kg, IV) significantly ameliorate renal dysfunction, reduce histological tissue damage, and suppress inflammatory cytokine expression (TNF-α, MCP-1) in rat models of acute kidney injury [3]. The compound's efficacy in post-ischemic administration regimens (dosing 45 minutes after reperfusion initiation) provides a clinically relevant therapeutic window for translational renal research . JP1302 achieves renoprotection comparable to the non-selective α2-antagonist yohimbine while enabling subtype-specific mechanistic attribution [4].

Chromatin Biology and Transcriptional Regulation: FACT Complex and Histone H1 Studies

JP1302 serves as a dual-mechanism tool compound for studies at the intersection of GPCR signaling and chromatin dynamics. At concentrations of 10 μM, JP1302 disrupts the FACT (Facilitates Chromatin Transcription) complex and induces degradation of histone H1, as demonstrated by global proteomic profiling in HCT116 colorectal cancer cells [5]. This polypharmacological activity distinguishes JP1302 from other α2C-selective antagonists (e.g., ORM-12741, ORM-10921) and enables unique experimental designs investigating transcriptional regulation, chromatin remodeling, and the functional interplay between adrenergic signaling and epigenetic mechanisms [6].

GPCR Pharmacology: Subtype-Selective α2-Adrenoceptor Reference Standard

JP1302 is established as the reference standard for α2C-subtype-selective antagonism in GPCR pharmacology research. With a Ki of 28 nM and Kb of 16 nM at human α2C-adrenoceptors, coupled with ≥50-fold selectivity over α2A and α2B subtypes, JP1302 enables clean pharmacological dissection of α2C-mediated signaling pathways without confounding α2A/α2B-mediated effects . At 0.1 μM, JP1302 exhibits no discernible binding to 30 other receptor targets, confirming its suitability for target-specific mechanistic studies . Researchers may procure JP1302 as free base (CAS 80259-18-3) for organic synthesis applications or as dihydrochloride salt (CAS 1259314-65-2) for aqueous biological assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for JP1302

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.